molecular formula C16H25NO3S B288451 N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide

N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B288451
M. Wt: 311.4 g/mol
InChI Key: VDYXPUQJFKVWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 and has since been the subject of numerous studies investigating its mechanism of action and potential uses in scientific research.

Mechanism of Action

N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 works by binding to the switch II region of Rho GTPases, preventing them from interacting with downstream effectors and disrupting their signaling pathways. This leads to a decrease in cell migration and invasion, as well as a reduction in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has a number of biochemical and physiological effects in cancer cells, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth and metastasis. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 as a research tool is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several areas of future research that could build on the existing work on N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864. These include:
1. Further investigation of the compound's mechanism of action and its effects on other signaling pathways in cancer cells.
2. Development of more potent and selective inhibitors of Rho GTPases for use in cancer therapy.
3. Exploration of the potential use of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 in other disease models, such as neurodegenerative disorders and cardiovascular disease.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models to determine its suitability for clinical development.

Synthesis Methods

The synthesis of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 involves a multi-step process that begins with the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with cycloheptylamine to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and dimethyl sulfate to yield the final product, N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide.

Scientific Research Applications

N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer biology. The compound has been found to inhibit the activity of Rho family GTPases, which play a critical role in cell migration, proliferation, and survival. By targeting these proteins, N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has the potential to block the growth and spread of cancer cells.

properties

Product Name

N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-3-20-15-11-10-13(2)12-16(15)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3

InChI Key

VDYXPUQJFKVWPP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2

solubility

2.2 [ug/mL]

Origin of Product

United States

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